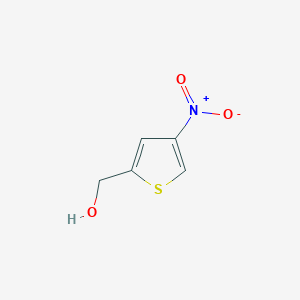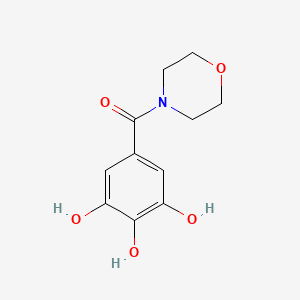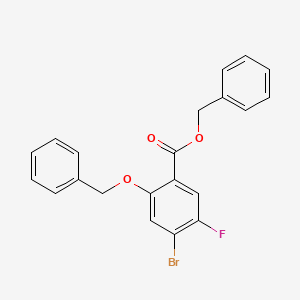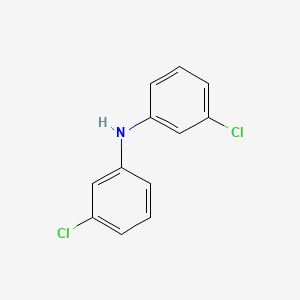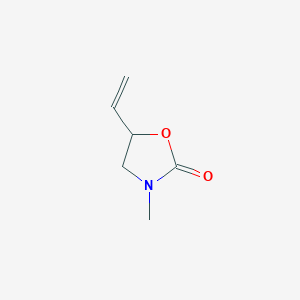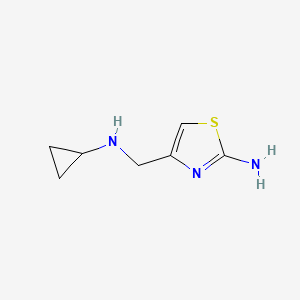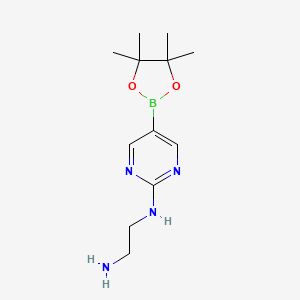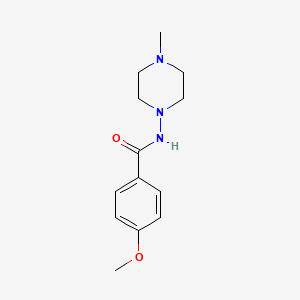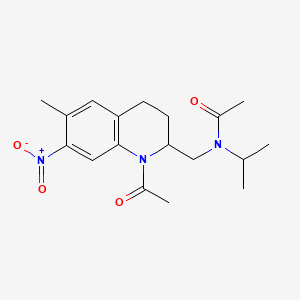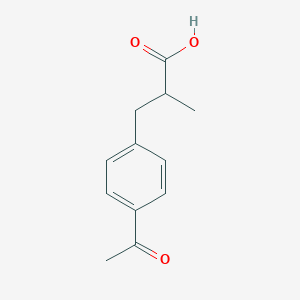![molecular formula C13H9NO2S B13965463 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C13H9NO2S and a molecular weight of 243.28 g/mol This compound features a pyrrolo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b]thiazole-7-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.
6-Methylpyrrolo[2,1-b]thiazole-7-carboxylic acid: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.
6-Phenylpyrrolo[2,1-b]thiazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C13H9NO2S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
6-phenylpyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)11-10(9-4-2-1-3-5-9)8-14-6-7-17-12(11)14/h1-8H,(H,15,16) |
InChI Key |
SBKFRZIEYAFPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CSC3=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


